N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide
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Overview
Description
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide is a complex organic compound that features a tetrahydroquinoline core with a fluorophenylsulfonyl group and a pivalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aniline derivative reacts with an aldehyde in the presence of an acid catalyst.
Introduction of the Fluorophenylsulfonyl Group: This step involves the sulfonylation of the tetrahydroquinoline core using a fluorophenylsulfonyl chloride in the presence of a base.
Attachment of the Pivalamide Moiety: The final step is the amidation reaction where the sulfonylated tetrahydroquinoline reacts with pivaloyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline core, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its tetrahydroquinoline core.
Biological Studies: The compound can be used to study the effects of fluorophenylsulfonyl groups on biological systems.
Chemical Biology: It can serve as a probe to investigate sulfonylation reactions in biological contexts.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide is not fully understood. it is believed to interact with specific molecular targets in the body, such as enzymes or receptors, through its fluorophenylsulfonyl group. This interaction can modulate the activity of these targets, leading to various biological effects. The tetrahydroquinoline core may also play a role in binding to specific sites within the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also features a sulfonyl group and has been studied for its antimicrobial and anticancer properties.
Fluorinated Pyridines: These compounds share the fluorine atom and have applications in medicinal chemistry and radiotherapy.
Uniqueness
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide is unique due to its combination of a tetrahydroquinoline core, a fluorophenylsulfonyl group, and a pivalamide moiety. This unique structure provides it with distinct chemical and biological properties that are not commonly found in other compounds.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-20(2,3)19(24)22-16-9-6-14-5-4-12-23(18(14)13-16)27(25,26)17-10-7-15(21)8-11-17/h6-11,13H,4-5,12H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZXWKDYESYFDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=C(C=C3)F)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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